

# 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine as a pharmaceutical intermediate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

**Cat. No.:** B1527503

[Get Quote](#)

## Application Notes: 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

A Guide for Senior Application Scientists in Pharmaceutical R&D

This document provides an in-depth technical guide on the application of **6-bromo-3-iodopyrazolo[1,5-a]pyrimidine** as a key intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and drug development professionals. The content herein emphasizes the strategic utility of this scaffold, detailing its properties, handling, and, most critically, its application in selective cross-coupling reactions.

## Preamble: The Strategic Value of a Differentiated Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity, including roles as protein kinase inhibitors in cancer therapy.<sup>[1][2]</sup> The strategic introduction of two distinct, orthogonally reactive halogen atoms—bromine and iodine—onto this core elevates **6-bromo-3-iodopyrazolo[1,5-a]pyrimidine** from a simple building block to a highly versatile platform for the synthesis of complex, multi-substituted derivatives.

The primary utility of this intermediate lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, undergoing oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This predictable disparity allows for a sequential and site-selective functionalization strategy, which is paramount for building molecular complexity in a controlled manner.

## Physicochemical Properties & Characterization

A thorough understanding of the intermediate's physical and chemical properties is fundamental to its effective use.

| Property           | Value                                           | Source(s)    |
|--------------------|-------------------------------------------------|--------------|
| CAS Number         | 1109284-33-4                                    | [3][4][5][6] |
| Molecular Formula  | C <sub>6</sub> H <sub>3</sub> BrIN <sub>3</sub> | [5][6]       |
| Molecular Weight   | 323.92 g/mol                                    | [5][6]       |
| Appearance         | Off-white to slight yellow solid                | [3]          |
| Purity             | Typically ≥95-99%                               | [3][6]       |
| IUPAC Name         | 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine         | [5][6]       |
| Storage Conditions | Store at 2-8°C, protected from light            | [6]          |

Characterization Data: While specific spectra are lot-dependent, typical <sup>1</sup>H NMR data would show distinct signals for the three aromatic protons on the heterocyclic core. Mass spectrometry (LC-MS) is crucial for confirming the molecular weight and purity.[7]

## Safety & Handling

As a halogenated heterocyclic compound, **6-bromo-3-iodopyrazolo[1,5-a]pyrimidine** requires careful handling in a controlled laboratory environment.

- GHS Hazard Statements:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]
- Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye/face protection.[8]
- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
- First-Aid Measures:
  - Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[8]
  - Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water. [8]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
  - Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

## Synthetic Utility: Protocols for Sequential Cross-Coupling

The core application of this intermediate is the sequential, site-selective introduction of different substituents at the C-3 and C-6 positions. This workflow is a powerful tool for generating diverse chemical libraries for drug discovery.



[Click to download full resolution via product page](#)

Caption: Sequential functionalization workflow for **6-bromo-3-iodopyrazolo[1,5-a]pyrimidine**.

Protocol 1: Selective Sonogashira Coupling at the C-3 Position

This protocol leverages the higher reactivity of the C-I bond to selectively install an alkyne group at the C-3 position. The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.<sup>[9]</sup>

Causality: The choice of a palladium/copper co-catalyst system under mild, amine-basic conditions is crucial. These conditions are sufficient to activate the C-I bond for oxidative

addition to the palladium center while leaving the less reactive C-Br bond intact. This selectivity is the cornerstone of the protocol's success.[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Step-by-Step Methodology:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **6-bromo-3-iodopyrazolo[1,5-a]pyrimidine** (1.0 eq.), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.03 eq.), and CuI (0.06 eq.).
- Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
- Alkyne Addition: Add the terminal alkyne (R-C≡CH) (1.2 eq.) dropwise via syringe.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
- Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
- Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 6-bromo-3-alkynylpyrazolo[1,5-a]pyrimidine.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for selective Sonogashira coupling at the C-3 position.

#### Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is used to form a C-C bond by coupling with an aryl or heteroaryl boronic acid at the C-3 position. The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions in pharmaceutical synthesis due to the stability and low toxicity of boronic acid reagents.[12]

**Causality:** Similar to the Sonogashira reaction, standard Suzuki conditions will preferentially activate the C-I bond. The choice of a modern palladium pre-catalyst and a phosphine ligand (like XPhos) can be critical to ensure high yields and prevent side reactions such as debromination, especially when working with electron-deficient heterocycles.[13][14][15][16]

#### Step-by-Step Methodology:

- Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere, combine **6-bromo-3-iodopyrazolo[1,5-a]pyrimidine** (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 3.0 eq.).

- Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub> or a G2/G3 pre-catalyst like XPhosPdG2, 0.05 eq.) and, if necessary, an additional ligand (e.g., XPhos, 0.10 eq.).
- Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or THF/water.
- Reaction: Heat the reaction mixture. Conventional heating at 80-100°C or microwave irradiation (e.g., 120°C for 30-60 minutes) can be employed. Monitor progress by LC-MS.
- Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
- Purification: Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the residue via silica gel chromatography to obtain the 3-aryl-6-bromopyrazolo[1,5-a]pyrimidine.

## Subsequent C-6 Functionalization: Completing the Synthesis

Once the C-3 position is functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction.

**Causality:** The C-Br bond is less reactive and generally requires more forcing conditions to undergo oxidative addition. This may involve higher temperatures, stronger bases, or more active catalyst systems than those used in the initial C-3 coupling. This difference in reactivity is the key to achieving a controlled, sequential synthesis.

### General Protocol Considerations:

- Reaction Type: The C-6 bromo group is amenable to further Suzuki, Stille, Buchwald-Hartwig amination, or other palladium-catalyzed reactions.
- Conditions: Expect to use higher temperatures (e.g., >100°C) or microwave heating. A more electron-rich phosphine ligand might be required to facilitate the more difficult oxidative addition step.
- Validation: The success of this second step validates the entire synthetic strategy, leading to the desired 3,6-disubstituted pyrazolo[1,5-a]pyrimidine, a scaffold ripe for biological evaluation.

## Conclusion

**6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine** is a purpose-built intermediate for the efficient and controlled synthesis of complex pharmaceutical candidates. Its value is derived from the predictable and differential reactivity of its two halogen substituents. By carefully selecting reaction conditions, researchers can perform sequential, site-selective cross-coupling reactions, enabling the rapid generation of diverse molecular libraries. The protocols outlined in this guide provide a robust framework for leveraging this powerful synthetic tool in drug discovery programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best price/ 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine CAS NO.1109284-33-4, CasNo.1109284-33-4 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 4. 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine | 1109284-33-4 [sigmaaldrich.com]
- 5. 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine | C6H3BrIN3 | CID 56845243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chemijournal.com [chemijournal.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7- (trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7- (trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527503#6-bromo-3-iodopyrazolo-1-5-a-pyrimidine-as-a-pharmaceutical-intermediate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)